SnAP Pip Reagent SnAP Pip Reagent
Brand Name: Vulcanchem
CAS No.: 1557287-99-6
VCID: VC5391826
InChI: InChI=1S/C8H17N2O2.3C4H9.Sn/c1-8(2,3)12-7(11)10(4)6-5-9;3*1-3-4-2;/h4-6,9H2,1-3H3;3*1,3-4H2,2H3;
SMILES: CCCC[Sn](CCCC)(CCCC)CN(CCN)C(=O)OC(C)(C)C
Molecular Formula: C20H44N2O2Sn
Molecular Weight: 463.294

SnAP Pip Reagent

CAS No.: 1557287-99-6

Cat. No.: VC5391826

Molecular Formula: C20H44N2O2Sn

Molecular Weight: 463.294

* For research use only. Not for human or veterinary use.

SnAP Pip Reagent - 1557287-99-6

Specification

CAS No. 1557287-99-6
Molecular Formula C20H44N2O2Sn
Molecular Weight 463.294
IUPAC Name tert-butyl N-(2-aminoethyl)-N-(tributylstannylmethyl)carbamate
Standard InChI InChI=1S/C8H17N2O2.3C4H9.Sn/c1-8(2,3)12-7(11)10(4)6-5-9;3*1-3-4-2;/h4-6,9H2,1-3H3;3*1,3-4H2,2H3;
Standard InChI Key LGYNPAYNCSWDHV-UHFFFAOYSA-N
SMILES CCCC[Sn](CCCC)(CCCC)CN(CCN)C(=O)OC(C)(C)C

Introduction

Chemical Properties and Structural Characteristics

SnAP Pip Reagent is a liquid compound with a molecular formula of C20H44N2O2Sn\text{C}_{20}\text{H}_{44}\text{N}_2\text{O}_2\text{Sn} and a molecular weight of 463.29 g/mol . Key properties include:

PropertyValueSource
Density1.108 g/mL
Refractive IndexnD1.4860n_D^1.4860
Storage Temperature-20°C
Functional GroupsAmine, ether, tributylstannyl

The compound’s structure integrates a tributylstannyl group, a Boc-protected amine, and an ethylamine linker. This design enables its reaction with aldehydes to form stable carbon-nitrogen bonds, a cornerstone of its synthetic utility.

Synthesis and Reaction Mechanism

Synthesis Protocol

SnAP Pip Reagent is synthesized via a scalable, two-step process:

  • Step 1: Reaction of tributylstannylmethylamine with Boc-protected aminoethyl chloride under mild conditions.

  • Step 2: Purification and isolation of the product, yielding multi-gram quantities suitable for industrial applications .

Reaction Mechanism

The reagent reacts with aldehydes through a one-step stannylation-cyclization pathway (Figure 1):

  • Imine Formation: The aldehyde reacts with the amine group of SnAP Pip Reagent to form an imine intermediate.

  • Cyclization: The tributylstannyl group acts as a leaving group, enabling intramolecular cyclization to form saturated N-heterocycles .

This mechanism operates under ambient temperatures (20–25°C) and tolerates diverse aldehyde substrates, including aryl, heteroaryl, glyoxylic, aliphatic, and halogenated derivatives .

Applications in Organic Synthesis

Primary Use Cases

ApplicationDetailsReferences
Piperazine SynthesisConstructs six-membered rings with high functional group compatibility.
Morpholine SynthesisForms five-membered morpholines, essential in anticancer and antiviral agents
Drug DiscoveryFacilitates rapid generation of bioactive N-heterocycles for HTS campaigns

Case Study: Piperazine Synthesis

A study demonstrated that SnAP Pip Reagent efficiently converts aldehydes (e.g., benzaldehyde, 4-nitrobenzaldehyde) into piperazines with >90% yield under ambient conditions. The reaction’s tolerance for electron-withdrawing and donating groups highlights its versatility.

Comparison with Analogous Reagents

Table 1: SnAP Pip Reagent vs. Other SnAP/SLAP Reagents

FeatureSnAP Pip ReagentSnAP M ReagentSLAP N-Bn Pip Reagent
Reaction TypeAldehyde → PiperazineMulti-step synthesisKetone → Medium-ring N-heterocycles
Product ClassSaturated 6-membered ringsDiverse heterocyclesMedium-ring systems
ConditionsMild (RT, CH2_2Cl2_2)VariablePhotocatalytic (blue light)
YieldHigh (>85%)ModerateModerate to high
ToxicityStannyl group (moderate risk)Stannyl groupSilicon-based (safer)

Key Advantages:

  • Scalability: Enables multi-gram production without sacrificing purity.

  • Functional Group Tolerance: Compatible with nitro, halide, and ester groups .

  • Simplified Workup: Avoids chromatography due to clean reaction profiles .

Biological and Pharmacological Relevance

N-Heterocycle Bioactivity

Piperazines and morpholines synthesized via SnAP Pip Reagent exhibit diverse biological activities:

Compound ClassExamplesActivity
PiperazinesQuetiapine, PiperacillinAntipsychotic, Antibiotic
MorpholinesDifenidol, DonepezilAnticholinergic, Cholinesterase Inhibitor

These scaffolds are prioritized in drug discovery due to their ability to modulate protein-protein interactions and enzyme activity .

HazardDescriptionPrecautions
ToxicityH301 (Toxic if swallowed)Use PPE (gloves, goggles)
EcotoxicityAquatic Acute 1 (H410)Avoid aquatic disposal
StorageStable at -20°C; incompatible with strong acidsUse inert containers

The tributylstannyl group necessitates adherence to hazardous waste protocols .

Future Directions and Emerging Applications

PROTAC Integration

Recent advances involve coupling SnAP Pip Reagent derivatives with PROTACs (e.g., CRBN5-SNAP2-0C-PIP) to enable targeted protein degradation. These chimeric molecules leverage the SNAP-tag system for precise protein knockdown, expanding applications in chemical biology .

Sustainability Trends

The development of SLAP reagents (silicon-based analogs) addresses environmental concerns associated with tin toxicity, though SnAP Pip Reagent remains irreplaceable for specific heterocycle syntheses .

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